P2Y14 Receptor Agonist Potency: UDP-Glucose vs. UDP-Galactose, UDP-Glucuronic Acid, and UDP-N-Acetylglucosamine
In a standardized intracellular calcium assay using stable HEK 293 cells co-expressing recombinant human P2Y14 receptor and Gα16, UDP-glucose exhibited the highest agonist potency among the four major endogenous UDP-sugars [1]. The EC50 of UDP-glucose (80 ± 31 nM) is 1.5-fold lower than UDP-galactose (124 ± 17 nM), 4.6-fold lower than UDP-glucuronic acid (370 ± 33 nM), and 8.9-fold lower than UDP-N-acetylglucosamine (710 ± 27 nM). This rank order is consistently reproduced across independent studies.
| Evidence Dimension | P2Y14 receptor agonist potency (EC50, nM) |
|---|---|
| Target Compound Data | 80 ± 31 nM |
| Comparator Or Baseline | UDP-galactose: 124 ± 17 nM; UDP-glucuronic acid: 370 ± 33 nM; UDP-N-acetylglucosamine: 710 ± 27 nM |
| Quantified Difference | 1.5-fold to 8.9-fold more potent than comparators |
| Conditions | Intracellular calcium mobilization assay, stable HEK 293 cell line expressing recombinant human P2Y14 and Gα16 |
Why This Matters
For P2Y14-targeted assays, UDP-glucose is the most sensitive detection tool and the correct endogenous reference agonist; substitution with a weaker agonist will systematically underestimate receptor activation.
- [1] Chambers, J. K., et al. (2000). A G protein-coupled receptor for UDP-glucose. Journal of Biological Chemistry, 275(15), 10767-10771. Data tabulated in IUPHAR/BPS Guide to Pharmacology, Table 12. View Source
